8-Chloro-[1,3]dioxolo[4,5-g]quinoline
CAS No.: 59134-89-3
Cat. No.: VC3852405
Molecular Formula: C10H6ClNO2
Molecular Weight: 207.61 g/mol
* For research use only. Not for human or veterinary use.
![8-Chloro-[1,3]dioxolo[4,5-g]quinoline - 59134-89-3](/images/structure/VC3852405.png)
Specification
CAS No. | 59134-89-3 |
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Molecular Formula | C10H6ClNO2 |
Molecular Weight | 207.61 g/mol |
IUPAC Name | 8-chloro-[1,3]dioxolo[4,5-g]quinoline |
Standard InChI | InChI=1S/C10H6ClNO2/c11-7-1-2-12-8-4-10-9(3-6(7)8)13-5-14-10/h1-4H,5H2 |
Standard InChI Key | GRUBPJPDFFLKQE-UHFFFAOYSA-N |
SMILES | C1OC2=CC3=C(C=CN=C3C=C2O1)Cl |
Canonical SMILES | C1OC2=CC3=C(C=CN=C3C=C2O1)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a quinoline ring system fused with a dioxolo group at positions 4,5-g, creating a bicyclic framework. The chlorine atom at the 8-position and the dioxolane ring contribute to its electronic and steric properties, influencing reactivity and biological interactions. Key structural features include:
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Molecular Formula: C₁₀H₆ClNO₂
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Molecular Weight: 207.61 g/mol
Physicochemical Characteristics
The compound exhibits moderate lipophilicity (logP ≈ 2.6) and a topological polar surface area (TPSA) of 31.35 Ų, suggesting balanced permeability and solubility. It is typically stored at 2–8°C under inert conditions to prevent degradation .
Table 1: Key Physicochemical Properties
Property | Value | Source |
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Melting Point | Not reported | |
Boiling Point | Not reported | |
Solubility | Soluble in DMSO, DMF | |
Stability | Sensitive to light and moisture |
Synthesis and Structural Modifications
Synthetic Routes
The synthesis of 8-chloro- dioxolo[4,5-g]quinoline typically begins with ethyl 8-chloro- dioxolo[4,5-g]quinoline-7-carboxylate, which undergoes functionalization at the 5- and 8-positions. Common strategies include:
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Chlorination: Treatment with acetyl chloride or methanesulfonyl chloride introduces acyl or sulfonyl groups at the 5-position .
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Amination: Aromatic amines are coupled at the 8-position to enhance DNA-binding affinity .
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Quaternary Ammonium Salt Formation: Alkylation with iodomethane or benzyl bromide yields cationic derivatives with improved antibacterial activity .
Scheme 1: General Synthetic Pathway
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Chlorination:
Ethyl 8-aryl- dioxolo[4,5-g]quinoline-7-carboxylate → 5-chloro derivative (using acetyl chloride). -
Amination:
Introduction of aryl amines at the 8-position via nucleophilic substitution. -
Quaternary Ammonization:
Reaction with alkyl halides to form quaternary ammonium salts.
Structural Derivatives and SAR
Modifications at the 5- and 8-positions significantly impact biological activity:
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5-Position: Methanesulfonyl groups enhance antibacterial potency compared to acetyl groups (e.g., compound Ic vs. Ib in ).
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8-Position: Bulky aryl amines (e.g., 4-benzyloxyphenyl) improve anticancer activity by increasing DNA intercalation .
Biological Activities and Mechanisms
Antibacterial Activity
Derivatives of 8-chloro- dioxolo[4,5-g]quinoline exhibit broad-spectrum antibacterial effects by inhibiting DNA gyrase and topoisomerase IV, critical enzymes for bacterial DNA replication. Key findings include:
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MIC Values: 3.125–12.5 nmol/mL against Staphylococcus aureus and Escherichia coli, outperforming amoxicillin and ciprofloxacin .
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Quaternary Ammonium Salts: Compounds with methylsulfonyl groups (e.g., VII) show 4-fold higher activity than amoxicillin .
Anticancer Activity
The compound’s ability to inhibit human topoisomerases and kinases underpins its anticancer potential:
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Cytotoxicity: IC₅₀ values of 4.45–32.12 µM against A-549 (lung), HeLa (cervical), and SGC-7901 (gastric) cancer cells .
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Mechanism: Intercalation into DNA and disruption of replication/transcription processes .
Table 2: Anticancer Activity of Select Derivatives
Compound | IC₅₀ (µM) – A-549 | IC₅₀ (µM) – HeLa |
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12 | 4.45 ± 0.88 | 4.74 ± 0.42 |
VII | 6.21 ± 1.12 | 7.89 ± 1.05 |
Applications in Medicinal Chemistry
Dual-Action Agents
Recent studies focus on hybrid molecules combining antibacterial and anticancer pharmacophores. For example, compound 12 (8-((4-benzyloxyphenyl)amino)-7-ethoxycarbonyl-5-propyl derivative) demonstrates dual inhibition of bacterial growth (MIC = 3.125 nmol/mL) and cancer cell proliferation (IC₅₀ = 4.45 µM) .
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